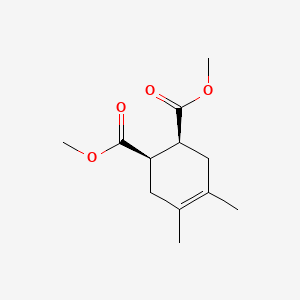

dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate

Description

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is a chiral cyclohexene derivative with two defined stereocenters at positions 1R and 2S. Its molecular formula is C₁₂H₁₈O₄, with an average molecular weight of 226.272 and a single-isotope mass of 226.120509 . The compound features a cyclohexene ring substituted with methyl groups at the 4- and 5-positions and ester groups at the 1- and 2-positions.

Properties

IUPAC Name |

dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIHIJXHHLHRAL-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377625 | |

| Record name | 11P-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55264-91-0 | |

| Record name | 11P-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the cyclohexene ring with the desired substitution pattern.

- Introduction of carboxylate groups at the 1 and 2 positions.

- Esterification to form the dimethyl ester.

- Control of stereochemistry to obtain the (1R,2S) configuration.

Key Synthetic Routes

Esterification of Dicarboxylic Acid Precursors

One common approach starts from the corresponding dicarboxylic acid intermediate, which is then esterified to the dimethyl ester:

- The dicarboxylic acid is prepared by oxidation or hydrolysis of suitable precursors.

- Esterification is performed using methanol and an acid catalyst or via reaction with thionyl chloride in methanol, which converts the acid groups into methyl esters efficiently.

- Treat the dicarboxylic acid with methanol at 0 °C.

- Add thionyl chloride dropwise.

- Stir overnight, allowing the mixture to warm to room temperature.

- Remove solvent under reduced pressure.

- Purify the product by extraction and drying.

Hydrolysis and Subsequent Esterification

In some synthetic sequences, a precursor containing a functional group such as a nitroisoxazole is converted into the dicarboxylic acid by alkaline hydrolysis:

- Treat the precursor with aqueous sodium hydroxide at 60 °C for 2 hours.

- Acidify the solution to precipitate the dicarboxylic acid.

- Extract and purify the acid.

- Follow with esterification as described above to obtain the dimethyl ester.

Cyclohexene Ring Formation and Functionalization

- The cyclohexene ring with methyl substituents can be constructed via Diels-Alder reactions or other cyclization methods using substituted dienes and dienophiles.

- Subsequent functional group transformations introduce the carboxylate groups at the 1 and 2 positions.

- Stereochemical control is achieved by selecting appropriate chiral catalysts or starting materials to favor the (1R,2S) configuration.

Stereochemical Considerations

Summary Table of Preparation Methods

Research Findings and Notes

- The compound’s preparation is often part of multi-step syntheses involving functional group interconversions and stereoselective transformations.

- The esterification step using thionyl chloride in methanol is a reliable method to obtain high yields of the dimethyl ester.

- Hydrolysis of nitroisoxazole precursors provides a versatile route to the dicarboxylic acid intermediate.

- Analytical techniques such as ECD and chiral HPLC are essential for confirming stereochemistry.

- The compound’s stereochemical purity and configuration influence its reactivity and potential applications in organic synthesis and biological studies.

The preparation of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involves strategic synthesis of the cyclohexene core, introduction of carboxylate groups, and esterification to the dimethyl ester with careful stereochemical control. The most documented methods include hydrolysis of functionalized precursors followed by esterification with methanol and thionyl chloride. These methods are supported by rigorous stereochemical analysis to ensure the desired (1R,2S) configuration.

This compound’s preparation is well-established in the literature, with detailed protocols available for each step, making it accessible for research and synthetic applications in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the ester groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.

Scientific Research Applications

Organic Synthesis

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is utilized in organic synthesis due to its unique structure, which allows for the formation of complex molecules through various reactions.

1.1. Synthesis of Natural Products

This compound serves as a precursor in the synthesis of several natural products. Its ability to undergo cyclization reactions enables the formation of cyclic compounds that are often found in nature. For example, it can be used to synthesize terpenoids and other cyclic structures that exhibit biological activity.

1.2. Catalytic Reactions

Research indicates that this compound can participate in nickel-catalyzed reactions to construct C(sp2)–C(sp3) bonds. This application is significant for developing pharmaceuticals and agrochemicals where such bonds are prevalent .

Cosmetic Formulations

The compound has been explored for its potential in cosmetic formulations due to its favorable properties.

2.1. Emollient and Moisturizing Agent

In cosmetic science, this compound has been investigated for its emollient properties. It enhances skin hydration and improves the texture of topical products. A study utilizing Box-Behnken design methodology demonstrated that formulations containing this compound exhibited superior moisturizing effects compared to traditional formulations .

2.2. Stability Enhancer

The compound contributes to the stability of emulsions in cosmetic products. Its incorporation into formulations helps maintain consistency and prevents phase separation, which is critical for product efficacy and consumer satisfaction.

Case Study 1: Cosmetic Product Development

A recent study focused on developing a new moisturizing cream using this compound as a key ingredient. The formulation was evaluated for stability and sensory properties over a six-month period. Results indicated that the cream maintained its emulsion stability and provided significant hydration benefits to users .

Case Study 2: Organic Synthesis Application

In a laboratory setting, researchers employed this compound in synthesizing a complex terpenoid structure. The reaction yielded a high purity product with notable biological activity against specific cancer cell lines, showcasing the compound's potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by these biological catalysts. The pathways involved depend on the specific reactions and conditions, but generally involve the formation and breaking of chemical bonds facilitated by the compound’s functional groups.

Comparison with Similar Compounds

(1R,2R)-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylate

- Key Difference: The (1R,2R) diastereomer shares the same molecular formula but differs in stereochemistry at the 2-position.

Dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (cis isomer)

- Key Difference : This compound lacks the 4,5-dimethyl substituents present in the target molecule. The absence of methyl groups reduces steric hindrance and lipophilicity, which may influence solubility and metabolic stability .

- Physical State : Likely a liquid or low-melting solid, similar to the trans isomer (discussed below) .

Trans-Cyclohexene Dicarboxylates

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

- Structure : The trans configuration (1R,2R or 1S,2S) positions the ester groups on opposite faces of the cyclohexene ring.

- Physical Properties : Liquid at room temperature (cf. cis isomers, which are often solids) .

- Applications : Used as a building block in asymmetric synthesis due to its rigid trans configuration .

1,3-Dioxolane Dicarboxylates

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate

- Structure : A 5-membered dioxolane ring replaces the cyclohexene backbone. The 2-hydroxyphenyl substituent introduces aromaticity and hydrogen-bonding capability.

- Physical Properties : Melting point = 94–95°C; optical rotation [α]²⁰D = −80 (CHCl₃) .

- Bioactivity : Exhibits broad-spectrum antibacterial activity (MIC range: 4.8–5000 µg/mL) against pathogens like S. aureus and E. coli .

Substituent Variations

4,4-Dimethylcyclohexene Derivatives

- Example : 4,4-Dimethylcyclohexene-1-boronic acid (ChemSpider ID: 4841-84-3).

- Key Difference : A boronic acid substituent enables Suzuki-Miyaura cross-coupling reactions, unlike the ester-functionalized target compound .

Structural and Functional Analysis Table

*Inferred based on structural analogs.

Key Findings and Implications

- Ring Structure Impact : Cyclohexene derivatives exhibit greater conformational flexibility than 1,3-dioxolanes, which may reduce target specificity but enhance solubility .

- Stereochemical Influence : The (1R,2S) configuration distinguishes the compound from its diastereomers, suggesting unique catalytic or pharmacological profiles .

Biological Activity

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate (DMDC) is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DMDC is characterized by its molecular formula and a molecular weight of 226.27 g/mol. The compound features a cyclohexene ring with two methyl groups and two carboxylate ester functionalities. Its structural representation is crucial for understanding its reactivity and interactions within biological systems.

1. Antimicrobial Properties

Research indicates that DMDC exhibits antimicrobial activity against a range of pathogens. A study published in the Journal of Natural Products highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating significant antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

2. Antioxidant Activity

DMDC has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and ABTS assay. In these studies, DMDC demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 50 µg/mL in the DPPH assay, indicating strong antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

3. Enzyme Inhibition

Inhibition studies have shown that DMDC acts as a reversible inhibitor of certain enzymes, notably acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 for AChE inhibition was reported to be around 30 µM.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of DMDC in treating bacterial infections in mice models. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting the compound's potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMDC in a rat model of Alzheimer's disease. The administration of DMDC resulted in improved cognitive function and reduced oxidative stress markers in the brain tissue, suggesting its role as a neuroprotective agent.

The biological activities of DMDC can be attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Activity : Likely due to disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : Involves donation of hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : The compound may bind to the active site of enzymes like AChE, preventing substrate access.

Q & A

Q. What are the established methods for synthesizing and characterizing dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate?

- Methodological Answer : The compound is synthesized via stereoselective cycloaddition or esterification reactions. For example, analogous dicarboxylates (e.g., dimethyl (4R,5R)-1,3-dioxolane derivatives) are prepared by reacting diols with dicarboxylic acid derivatives under acidic catalysis. Characterization involves:

- Spectroscopy : IR to confirm ester carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹); ¹H/¹³C NMR for stereochemical assignments (e.g., coupling constants J = 3.4 Hz for adjacent protons on the cyclohexene ring) .

- Chromatography : HPLC with chiral columns (e.g., isopropyl alcohol/hexane mobile phase) to verify enantiomeric purity (>99% ee) .

- Elemental Analysis : Matching calculated and observed C/H ratios (e.g., C: 55.32% calc. vs. 55.51% observed) .

Q. How is the stereochemical configuration (1R,2S) confirmed for this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, related cyclohexene-dicarboxylates (e.g., 4,5-diphenoxybenzene derivatives) use single-crystal diffraction to assign R/S configurations. Alternatively, chiral HPLC retention times (e.g., 7.572 min for a (4R,5R)-isomer) and optical rotation ([α]²⁰_D = −80) correlate with enantiopurity . Computational methods (DFT, molecular modeling) can also predict and validate stereochemistry .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Storage : In airtight containers away from ignition sources (P210) due to potential flammability of ester groups .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexene derivatives may irritate respiratory systems .

Advanced Research Questions

Q. How can this compound be applied in antimicrobial drug discovery?

- Methodological Answer : Dicarboxylates are screened for bioactivity via microbroth dilution assays. For example, dimethyl 1,3-dioxolane derivatives show MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans. Key steps include:

- Inoculum Preparation : Standardize bacterial/yeast suspensions to 5 × 10⁵ cfu/mL and 5 × 10³ cfu/mL, respectively.

- Reference Controls : Compare to amikacin (bacteria) and fluconazole (fungi) to validate assay conditions .

- Structure-Activity Analysis : Modify substituents (e.g., hydroxyl groups on the aryl ring) to optimize potency .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Adhere to CLSI guidelines for inoculum size, incubation time (18–20 h for bacteria; 46–50 h for fungi), and growth media (Mueller-Hinton broth vs. RPMI-1640) .

- Batch Consistency : Verify compound purity via HPLC and elemental analysis to rule out degradation.

- Replicate Experiments : Perform triplicate assays with independent synthesizes to confirm reproducibility .

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : The cyclohexene-dicarboxylate scaffold serves as a chiral building block. Applications include:

- Chiral Ligands : Coordinate to metals (e.g., Rh, Pd) in enantioselective hydrogenation or cross-coupling reactions.

- Organocatalysts : Utilize the ester groups for substrate activation in Michael additions or Diels-Alder reactions.

- Mechanistic Probes : Monitor stereochemical outcomes via ¹H NMR to infer transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.